The compound 3-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule with potential applications in medicinal chemistry. It belongs to a class of compounds that exhibit diverse biological activities, particularly in the realm of drug development for various diseases, including cancer and infectious diseases.
This compound can be identified through its unique chemical structure and is cataloged in various chemical databases. Its synthesis and characterization have been documented in scientific literature, highlighting its significance in research.
The compound is classified as an amide, specifically a substituted benzamide, which incorporates a pyrazole and a dihydropyrimidine moiety. This classification is essential for understanding its potential interactions and biological activities.
The synthesis of 3-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions, including:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity.
The molecular formula for 3-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is , with a molecular weight of approximately 413.48 g/mol.
Property | Value |
---|---|
Molecular Formula | C24 H23 N5 O2 |
Molecular Weight | 413.48 g/mol |
SMILES | CCCCC1=CC(NC(=N1)n1c(cc(C)n1)NC(c1ccc(cc1)c1ccccc1)=O)=O |
InChI Key | DYVCXJSVFXXIRR-UHFFFAOYSA-N |
Polar Surface Area | 71.971 Ų |
LogP | 4.0256 |
The structure indicates multiple functional groups conducive to hydrogen bonding and potential interactions with biological targets, which are critical for its pharmacological activity.
The compound can participate in various chemical reactions typical of amides and heterocycles:
Technical details regarding reaction conditions (e.g., temperature, pH) are essential for successful transformations.
The mechanism of action for 3-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is primarily hypothesized based on its structural features. It likely interacts with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects against various diseases.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Organic solvents |
Stability | Stable under normal conditions |
This compound has potential applications in:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: